2-Piperidinobenzylamine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives is a key area of interest in medicinal chemistry due to their potential therapeutic applications. For instance, N-(4-piperidinyl)-1H-benzimidazol-2-amines were synthesized through cyclodesulfurization of thioureas, followed by alkylation, reductive amination, or oxirane ring-opening reactions . Similarly, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with certain derivatives showing significant potency . The synthesis of 2-piperidineethanol and its derivatives has been achieved through both synthetic and enzymatic methods, highlighting the compound's versatility as a starting material for enantioselective synthesis . Additionally, asymmetric synthesis of 2-(1-aminoalkyl)piperidines has been reported using oxazolopiperidine intermediates .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their biological activity. The presence of a basic nitrogen atom in the piperidine ring is a common feature that influences activity, as seen in the anti-acetylcholinesterase activity of certain benzylpiperidine derivatives . The stereochemistry of the piperidine ring is also important, with enantioselective syntheses leading to compounds with specific stereochemical configurations, which can be critical for their pharmacological properties .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions that are essential for their functionalization and activity. For example, the synthesis of optically pure 2-(1-hydroxybenzyl)piperidine involves a tandem process of nucleophilic addition followed by intramolecular elimination . One-pot multiple reactions have been employed for the synthesis of cis-2,6-disubstituted piperidine alkaloids, demonstrating the efficiency of sequential reactions under specific conditions . The synthesis of pteridine derivatives, which are structurally related to piperidine, involves nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their substituents and stereochemistry. For instance, the introduction of bulky moieties or substituents at specific positions can dramatically enhance the biological activity of these compounds . The solubility, stability, and reactivity of these derivatives can vary widely, affecting their suitability for different applications in drug development. The synthesis of enantioenriched piperidinols from α-dibenzylamino aldehydes showcases the importance of stereochemistry in determining the physical properties of these compounds .
Scientific Research Applications
1. Role in NMDA Receptor Antagonist Activity
2-Piperidinobenzylamine, along with its structural analogs like diphenidine and methoxyphenidine, demonstrates involvement in uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist activity. This research is crucial for understanding the potential therapeutic applications of these compounds in areas like neurology and anesthesiology (McLaughlin et al., 2016).
2. Differentiation from Structural Isomers
Studies focusing on diphenidine, a compound structurally related to 2-Piperidinobenzylamine, highlight the challenges in differentiating these compounds from their isomers. This is significant for analytical chemistry and pharmacology, especially in drug discovery and quality control (Wallach et al., 2015).
3. Enantioselective Synthesis
The compound has been used in the synthesis of various natural and synthetic compounds due to the presence of a stereocenter in its structure. This application is particularly relevant in the field of medicinal chemistry for the development of enantioselective drugs (Perdicchia et al., 2015).
4. Use in Bioactive Compound Synthesis
Compounds like piperine, derived from black pepper and structurally related to 2-Piperidinobenzylamine, have been researched for their antitumor properties. This research is significant for oncology and pharmacology (Do et al., 2013).
5. Development of Potential Therapeutic Agents
The synthesis of piperidine derivatives, including those structurally related to 2-Piperidinobenzylamine, has been explored for their potential as therapeutic agents. This research is particularly relevant for drug development in areas like obesity and diabetes treatment (Hu et al., 2001).
6. Anticholinesterase Activity
1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, structurally similar to 2-Piperidinobenzylamine, have been evaluated for their anti-acetylcholinesterase activity. This research is important for understanding potential treatments for conditions like Alzheimer's disease (Sugimoto et al., 1990).
7. Antibacterial Properties
Research on piperine, a derivative of 2-Piperidinobenzylamine, has shown potential in enhancing the efficacy of antibiotics against resistant bacteria, making it significant for combating antibiotic resistance (Khan et al., 2006).
8. Anti-inflammatory Properties
Piperine's role in inhibiting inflammation-related enzymes like cyclooxygenase-2 suggests potential applications in the treatment of inflammatory conditions (Kim et al., 2012).
9. Modulation of Membrane Dynamics
Piperine's ability to alter membrane dynamics and enzyme kinetics in the intestine is crucial for understanding its role in enhancing the bioavailability of various drugs (Khajuria et al., 2002).
10. Antitumor and Anti-metastatic Effects
Research on piperine's effect on osteosarcoma cells, including its role in cell cycle arrest and suppression of metastasis, is significant for cancer research and therapy (Zhang et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2-piperidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-6-2-3-7-12(11)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNYEXSABSADDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380141 | |
Record name | 2-PIPERIDINOBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidinobenzylamine | |
CAS RN |
72752-54-6 | |
Record name | 2-(1-Piperidinyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72752-54-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-PIPERIDINOBENZYLAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(piperidin-1-yl)phenyl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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